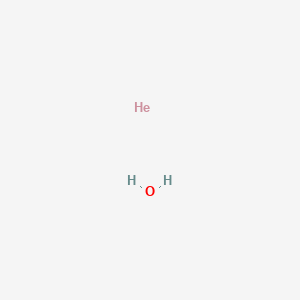
Helium-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The helium-water compound is a fascinating subject of study due to its unique properties and potential applications. Helium, a noble gas, is known for its inertness and low reactivity, while water is a ubiquitous solvent with a wide range of chemical and physical properties. The combination of these two substances under specific conditions can lead to the formation of unique compounds with intriguing characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The formation of helium-water compounds typically requires high-pressure conditions. Under normal conditions, helium does not react with water. at pressures above 2 gigapascals (GPa), helium can form stable compounds with water, such as helium hydrate. These conditions can be achieved using diamond anvil cells or other high-pressure apparatuses .
Industrial Production Methods: Currently, there are no large-scale industrial methods for producing this compound compounds due to the extreme conditions required for their formation. Research is primarily conducted in laboratory settings using specialized equipment to achieve the necessary high pressures.
Chemical Reactions Analysis
Types of Reactions: Helium-water compounds do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of helium. The formation of these compounds is primarily driven by physical interactions under high pressure rather than chemical reactivity .
Common Reagents and Conditions: The primary reagent for forming this compound compounds is water, with helium being introduced under high-pressure conditions. No additional reagents are typically required.
Major Products: The major product of the reaction between helium and water under high pressure is helium hydrate, a crystalline structure where helium atoms are trapped within the lattice of water molecules .
Scientific Research Applications
High-Pressure Physics: Studying this compound compounds helps researchers understand the behavior of materials under extreme conditions, which can have implications for planetary science and materials science.
Superionic States: Recent studies have shown that this compound compounds can exhibit multiple superionic states, where hydrogen and helium atoms become mobile while oxygen atoms remain fixed.
Mechanism of Action
The mechanism by which helium-water compounds exert their effects is primarily physical rather than chemical. Under high pressure, helium atoms are forced into the lattice structure of water, creating a stable compound. The unique properties of helium, such as its low polarizability and high ionization energy, contribute to the stability of these compounds under extreme conditions .
Comparison with Similar Compounds
Helium Clathrates: These are compounds where helium atoms are trapped within the cavities of a host lattice, such as ice.
Noble Gas Hydrates: Other noble gases, such as neon and argon, can also form hydrates under high pressure.
Uniqueness: Helium-water compounds are unique due to the combination of helium’s inertness and the versatility of water as a solvent. The ability to form stable compounds under high pressure without chemical reactivity sets this compound compounds apart from other noble gas hydrates .
Properties
CAS No. |
151901-89-2 |
|---|---|
Molecular Formula |
H2HeO |
Molecular Weight |
22.018 g/mol |
IUPAC Name |
helium;hydrate |
InChI |
InChI=1S/He.H2O/h;1H2 |
InChI Key |
JMBPWMGVERNEJY-UHFFFAOYSA-N |
Canonical SMILES |
[He].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















